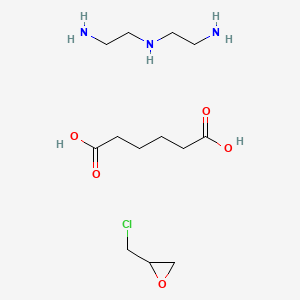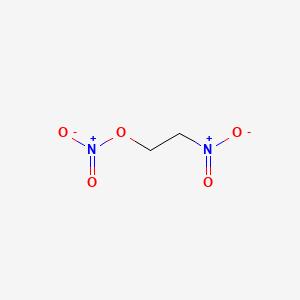
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone is a chemical compound with the molecular formula C15H18N2O2S. It is characterized by the presence of an indole ring substituted with a methoxy group at the 6-position and a thiomorpholine ring attached to the ethanone moiety.
Méthodes De Préparation
The synthesis of 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and thiomorpholine.
Reaction Conditions: The reaction involves the formation of an ethanone linkage between the indole and thiomorpholine rings. This can be achieved through a series of reactions, including alkylation and condensation reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives of the indole ring.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of novel indole-based compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with specific enzymes or receptors.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. .
Mécanisme D'action
The mechanism of action of 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways. For example, it may bind to the active site of an enzyme, inhibiting its activity.
Pathways Involved: The compound’s effects on cellular pathways can vary depending on its specific interactions. It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(6-methoxy-1H-indol-3-yl)-2-propanamine and (6-methoxy-1H-indol-3-yl)methanamine share structural similarities with this compound.
Uniqueness: The presence of the thiomorpholine ring in this compound distinguishes it from other indole derivatives.
Propriétés
Numéro CAS |
847858-73-5 |
|---|---|
Formule moléculaire |
C15H18N2O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C15H18N2O2S/c1-19-11-2-3-12-13(9-16-14(12)8-11)15(18)10-17-4-6-20-7-5-17/h2-3,8-9,16H,4-7,10H2,1H3 |
Clé InChI |
NFPWGQOETJPFSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CN2)C(=O)CN3CCSCC3 |
Solubilité |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


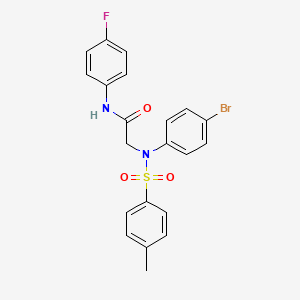
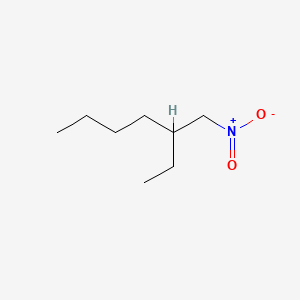
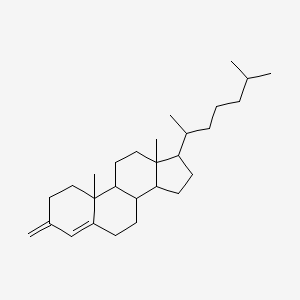
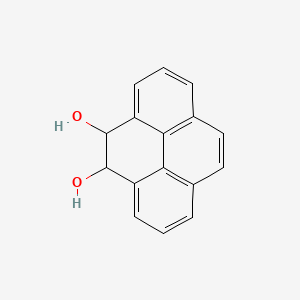
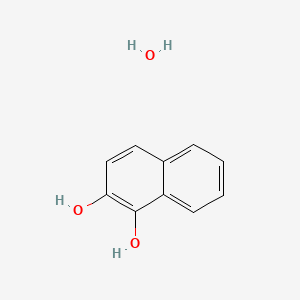
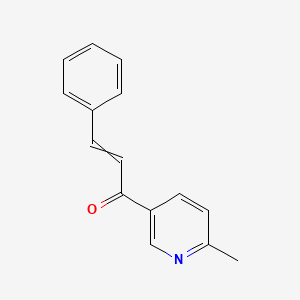
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
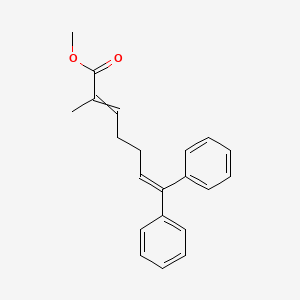
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
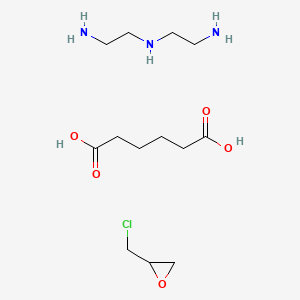
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)
